molecular formula C15H13NO4 B3834153 4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid

4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid

Cat. No. B3834153
M. Wt: 271.27 g/mol
InChI Key: YPEJGSVMNMQKAE-AATRIKPKSA-N
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Description

Compounds with structures similar to “4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid” often belong to the class of organic compounds known as hydroxyphenyl fluoresceins . They are used as fluorescent reagents for the detection of highly reactive oxygen species .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of similar compounds often contains an α,β-unsaturated hydroxyalkenal group, which is produced by lipid peroxidation in cells .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific structures. For example, 3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)vinyl]phenyl hexopyranoside has an average mass of 390.384 Da and a monoisotopic mass of 390.131470 Da .

Mechanism of Action

The mechanism of action of similar compounds often involves their reaction with highly reactive oxygen species such as hydroxyl radical and peroxynitrite . The fluorescence intensity of these compounds increases after the immediate reaction with these species .

properties

IUPAC Name

2-[(E)-2-(3-hydroxyphenyl)ethenyl]-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-7-13(18)14(15(19)20)12(16-9)6-5-10-3-2-4-11(17)8-10/h2-8,17H,1H3,(H,16,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEJGSVMNMQKAE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C=CC2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)/C=C/C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid
Reactant of Route 2
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid
Reactant of Route 3
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid
Reactant of Route 4
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid
Reactant of Route 6
4-hydroxy-2-[2-(3-hydroxyphenyl)vinyl]-6-methylnicotinic acid

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